N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C25H19N5OS |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-N-phenyl-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H19N5OS/c31-23(17-32-25-27-24(28-29-25)20-9-6-14-26-16-20)30(21-10-2-1-3-11-21)22-13-12-18-7-4-5-8-19(18)15-22/h1-16H,17H2,(H,27,28,29) |
InChI Key |
PKZWNMNIGGXIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)CSC4=NNC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group in the molecule serves as a reactive site for nucleophilic substitution. In related triazole-thioacetamide derivatives, this group undergoes displacement under alkaline conditions:
For example, hydrolysis of the thioether bond produces a hydroxylated analog, which has been studied for altered bioactivity in α-glucosidase inhibition .
Oxidation Reactions
The sulfur atom in the thioacetamide moiety is susceptible to oxidation, particularly in the presence of peroxides or metal catalysts:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C | Sulfoxide (S=O) or sulfone (O=S=O) forms |
| KMnO<sub>4</sub> | Acidic aqueous solution | Complete oxidation to sulfonic acid |
Oxidation to sulfone derivatives enhances metabolic stability, as demonstrated in GPCR17 modulator analogs .
Cyclization Reactions
The triazole ring participates in cyclization under acidic or thermal conditions. For instance:
-
Thermal cyclization (150°C, DMF) induces intramolecular coupling between the pyridinyl group and naphthalene, forming polycyclic structures.
-
Acid-catalyzed cyclization (H<sub>2</sub>SO<sub>4</sub>, 100°C) generates fused triazole-benzimidazole derivatives .
Hydrolysis of Acetamide Linkage
The acetamide bond hydrolyzes under strongly acidic or basic conditions:
| Conditions | Products |
|---|---|
| HCl (6M), reflux | Cleavage to 2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetic acid |
| NaOH (5M), 80°C | Formation of sodium salt and free amine (N-phenylnaphthalen-2-amine) |
Hydrolysis products are intermediates for synthesizing analogs with modified pharmacokinetic profiles .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes electrophilic substitution at the N-1 or N-2 positions:
-
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups, enhancing antibacterial activity .
-
Alkylation (alkyl halides, K<sub>2</sub>CO<sub>3</sub>) produces N-alkylated derivatives with improved solubility .
Aromatic Ring Modifications
-
Naphthalene halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) yields chloro-substituted analogs .
-
Pyridine quaternization (CH<sub>3</sub>I) forms N-methylpyridinium salts for enhanced ionic interactions.
Comparative Reactivity of Structural Analogs
Key differences in reactivity among related compounds:
| Analog | Reactivity Highlight |
|---|---|
| N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide | Faster thioether hydrolysis due to absence of naphthalene steric hindrance |
| 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole | Stabilized triazole ring resists oxidation under standard conditions |
Advanced Reaction Methodologies
Scientific Research Applications
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial properties. The presence of the 1,2,4-triazole ring is crucial as it has been shown to inhibit bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis. Compounds with similar structures have been noted for their effectiveness against various bacterial strains, making them candidates for further development as antibacterial agents.
Anti-inflammatory and Anticancer Activities
In addition to its antibacterial effects, N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has been linked to anti-inflammatory and anticancer activities. The compound may modulate various signaling pathways involved in inflammation and cancer progression. Preliminary studies suggest that it could serve as a lead compound for drug development targeting these conditions.
Molecular Interactions and Binding Studies
Molecular docking studies have demonstrated that this compound can effectively bind to various biological targets such as enzymes and receptors. The interactions often involve hydrogen bonding and π-stacking due to the aromatic nature of the naphthalene and phenyl groups. These binding characteristics indicate its potential utility in drug design and development.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that can be optimized for yield and purity using different solvents and reaction conditions. This adaptability in synthesis is beneficial for scaling up production for pharmaceutical applications.
Case Study: Antimicrobial Activity
A study highlighted the antimicrobial efficacy of triazole derivatives similar to this compound against resistant bacterial strains. The compound demonstrated an IC50 value indicating significant potency compared to standard antibiotics.
Case Study: Cancer Cell Line Testing
In vitro studies on various cancer cell lines have shown that this compound exhibits selective cytotoxicity. For instance, testing against A549 human lung adenocarcinoma cells revealed promising results with an IC50 value significantly lower than that of conventional chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₂₅H₁₉N₅OS
- Molecular Weight : 437.52 g/mol
- CAS No.: 337488-81-0
- Key Features :
- A naphthalen-2-yl group linked to a phenylacetamide core.
- A 1,2,4-triazole ring substituted with a pyridin-3-yl group at the 3-position and a thioether bridge at the 5-position.
- The compound is synthesized via copper-catalyzed 1,3-dipolar cycloaddition or alkylation reactions, as inferred from analogous syntheses (e.g., ).
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table summarizes critical differences between the target compound and its analogs:
Key Structural and Functional Differences
Naphthalene Position :
- The target compound uses naphthalen-2-yl , whereas analogs like and feature naphthalen-1-yl , altering steric and electronic interactions .
Triazole Substituents :
- The pyridin-3-yl group in the target compound contrasts with thiophen-2-yl () or pyridin-4-yl (). Pyridin-3-yl may enhance hydrogen bonding due to its nitrogen orientation .
Thioether Linkage :
- The thioether bridge in the target compound is conserved across analogs but varies in adjacent groups (e.g., allyl in vs. methyl in ), impacting solubility and metabolic stability .
Chlorophenyl analogs () may improve lipophilicity and membrane permeability .
Biological Activity
N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that integrates a naphthalene moiety, a phenyl group, and a 1,2,4-triazole derivative with a pyridine substituent. This compound belongs to the class of thioacetamides and has garnered attention for its potential biological activities, particularly in antibacterial, anti-inflammatory, and anticancer applications.
Molecular Structure
The molecular formula of this compound is C25H19N5OS, with a molecular weight of 437.5 g/mol. Its structure features multiple functional groups that enhance its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Functional Groups
The presence of the 1,2,4-triazole ring is particularly significant as it is known for diverse biological activities. The compound's unique combination of naphthalene and pyridine substituents along with a thioacetamide linkage provides multiple interaction sites for binding to target proteins.
Antibacterial Properties
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. This compound has shown effectiveness in inhibiting bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Mechanism of Action | Activity |
|---|---|---|
| Lesinurad | Inhibits uric acid reabsorption | Used for gout treatment |
| 5-substituted 1,2,4-triazoles | Antibacterial and anti-inflammatory effects | Broad-spectrum activity |
| Cyclopropyl derivative | Intermediate in drug synthesis | Potential antibacterial properties |
Anti-inflammatory and Anticancer Activities
The compound also exhibits potential anti-inflammatory effects and anticancer activity. Studies have linked triazole derivatives to the modulation of various signaling pathways involved in inflammation and cancer progression. For instance, naphthalene-substituted triazole derivatives have been reported to possess remarkable cytotoxic activity against cancer cell lines by inducing apoptosis and arresting the cell cycle .
Case Study: Cytotoxicity Evaluation
In a study evaluating the anticancer activity of naphthalene-substituted triazole spirodienones, one compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. It was found to induce apoptosis effectively without apparent toxicity at specific dosages in vivo .
Interaction Studies
Molecular docking studies suggest that this compound may bind effectively to various biological targets such as enzymes and receptors through hydrogen bonding and π-stacking interactions due to its aromatic structure. These interactions are crucial for its biological activity.
Signaling Pathways
The modulation of signaling pathways by this compound may involve key receptors related to inflammation and cancer. For example, its interaction with the P2Y14 receptor has been highlighted as a potential mechanism for influencing inflammatory responses .
Q & A
What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Answer:
The most efficient synthesis involves copper-catalyzed 1,3-dipolar cycloaddition between alkyne and azide precursors. Key optimizations include:
- Catalyst : 10 mol% Cu(OAc)₂ for regioselective triazole formation .
- Solvent system : A 3:1 ratio of tert-butanol to water enhances solubility and reaction efficiency .
- Reaction time : 6–8 hours at room temperature minimizes side-product formation .
- Workup : Ethyl acetate extraction followed by recrystallization in ethanol yields >85% purity .
For derivatives, modifying substituents on the azide (e.g., nitro or chloro groups) requires adjusted stoichiometry and extended reaction monitoring via TLC (hexane:ethyl acetate, 8:2) .
Which spectroscopic techniques are essential for confirming structural integrity, and what key spectral markers should researchers prioritize?
Answer:
- IR spectroscopy : Confirm C=O (1670–1680 cm⁻¹), C=S (1250–1300 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Acetamide protons (δ 5.38–5.48 ppm, –NCH₂CO–) .
- Pyridinyl aromatic protons (δ 8.0–8.6 ppm) .
- Naphthalene carbons (δ 125–130 ppm in ¹³C NMR) .
- HRMS : Validate molecular ion ([M+H]⁺) with <1 ppm mass error .
How can researchers resolve contradictions in ¹H NMR data arising from rotational isomerism in the acetamide moiety?
Answer:
Rotational isomerism in the –NHCO– group causes signal splitting. Mitigation strategies include:
- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks .
- Solvent choice : Use DMSO-d₆ to stabilize hydrogen bonding and reduce conformational flexibility .
- 2D NMR (COSY, NOESY) : Correlate exchangeable protons and confirm spatial proximity of rotamers .
What computational strategies effectively predict biological activity prior to in vitro testing?
Answer:
- PASS program : Predicts antimicrobial or anticancer activity by analyzing structural motifs (e.g., triazole-thioacetamide) .
- Molecular docking : Use AutoDock Vina to assess binding affinity with target proteins (e.g., EGFR kinase). Prioritize compounds with docking scores ≤–8.0 kcal/mol .
- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks (e.g., logP <5 for optimal permeability) .
What purification methods effectively isolate this compound from polar byproducts?
Answer:
- Recrystallization : Ethanol yields high-purity crystals by exploiting differential solubility of byproducts .
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers .
- TLC monitoring : Hexane:ethyl acetate (8:2) identifies target Rf values (0.4–0.6) .
How does the pyridinyl substituent influence reactivity in nucleophilic substitutions?
Answer:
The pyridinyl group acts as an electron-withdrawing moiety , directing electrophilic attacks to the triazole sulfur. Key effects:
- Nucleophilic thioether : The –S– group undergoes alkylation or oxidation under controlled conditions .
- Steric hindrance : 3-Pyridinyl placement reduces accessibility for bulky reagents, favoring substitutions at the naphthalene ring .
What parameters ensure regioselectivity in copper-catalyzed 1,3-dipolar cycloaddition?
Answer:
- Catalyst loading : 10 mol% Cu(OAc)₂ selectively generates 1,4-disubstituted triazoles .
- Solvent polarity : Polar protic solvents (e.g., tert-butanol/water) stabilize the transition state .
- Stoichiometry : Equimolar azide and alkyne ratios prevent incomplete cycloaddition .
How can HRMS differentiate isobaric impurities from isotopic clusters?
Answer:
- Exact mass analysis : HRMS resolves isobars by detecting mass differences ≥3 mDa (e.g., C₁₈H₁₆ vs. C₁₇H₁₈N₂) .
- Isotopic pattern matching : Compare observed isotopic distributions (e.g., ³⁵Cl/³⁷Cl) to theoretical simulations .
What solvent systems optimize recrystallization for >95% purity?
Answer:
- Ethanol : Ideal for removing hydrophilic impurities (yield: 75–85%) .
- Ethyl acetate/hexane (1:3) : Effective for nonpolar derivatives .
How can decomposition of the thioacetamide linkage be mitigated during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
